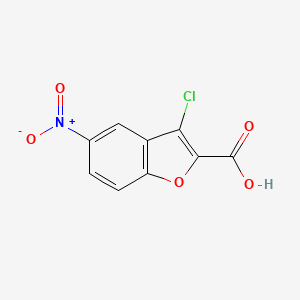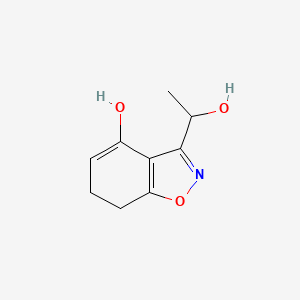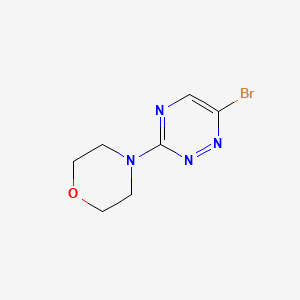
6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine: is a heterocyclic compound that contains a bromine atom, a morpholine ring, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazine derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antiviral, and antibacterial agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The triazine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine: Unique due to the presence of both bromine and morpholine.
6-Bromo-1,2,4-triazine: Lacks the morpholine ring, resulting in different chemical properties.
3-(Morpholin-4-yl)-1,2,4-triazine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: The combination of the bromine atom and the morpholine ring in this compound imparts unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.
Propriétés
Formule moléculaire |
C7H9BrN4O |
|---|---|
Poids moléculaire |
245.08 g/mol |
Nom IUPAC |
4-(6-bromo-1,2,4-triazin-3-yl)morpholine |
InChI |
InChI=1S/C7H9BrN4O/c8-6-5-9-7(11-10-6)12-1-3-13-4-2-12/h5H,1-4H2 |
Clé InChI |
RMNAEHYBGZGSCV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(N=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


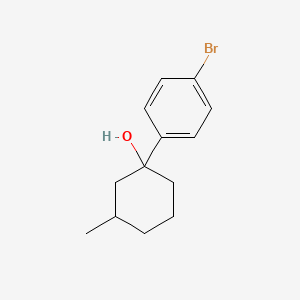
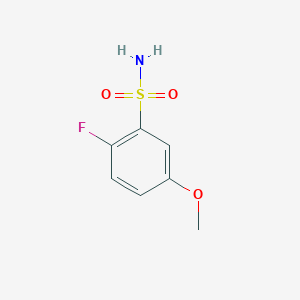
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
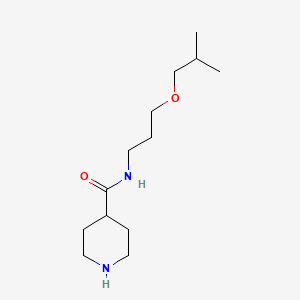

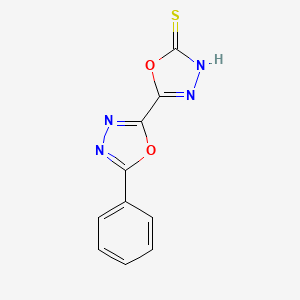
![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
![4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13234876.png)
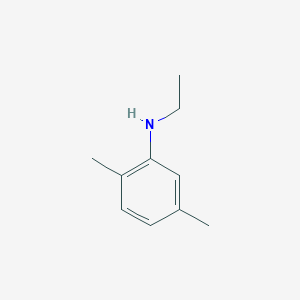
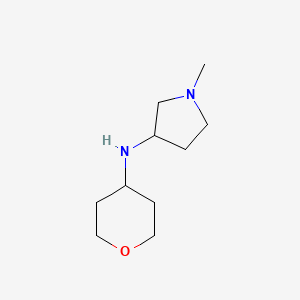
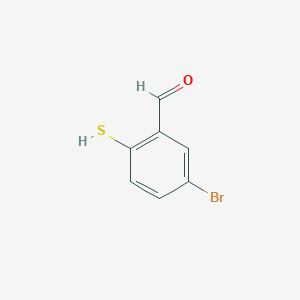
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)
